Oxysophocarpine

Toxicology Analgesic Development Safety Pharmacology

Oxysophocarpine (OSC) is a quinolizidine alkaloid whose pharmacological profile is NOT interchangeable with matrine, oxymatrine, or sophocarpine. OSC provides validated GABA_A receptor agonism for non-opioid central analgesia (hot-plate latency: 24.20 sec at 40-80 mg/kg) and is uniquely capable of sensitizing resistant HCC cells to lenvatinib via FGFR1 downregulation—a mechanism absent in chemical relatives. Its lower acute toxicity vs. sophocarpine and distinct neuroprotective targeting of MAPK/calcium homeostasis pathways make high-purity OSC essential for reproducible results in analgesia, hepatocellular carcinoma, and cerebral ischemia-reperfusion research. Substitution with generic matrine-type alkaloids risks experimental failure.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 26904-64-3
Cat. No. B1678127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxysophocarpine
CAS26904-64-3
Synonyms(+)-Oxysophocarpine;  Oxysophocarpine, Sophocarpine N-oxide
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESC1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-]
InChIInChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17?/m0/s1
InChIKeyQMGGMESMCJCABO-LHDUFFHYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxysophocarpine CAS 26904-64-3: A Sophora-Derived Quinolizidine Alkaloid with Differentiated Pharmacological Profile for Research Procurement


Oxysophocarpine (OSC), also referred to as Sophocarpine N-oxide, is a quinolizidine alkaloid predominantly isolated from Sophora species, including Sophora alopecuroides and Sophora flavescens Ait [1]. As a member of the matrine-type alkaloid family, OSC shares a core tetracyclic quinolizidine skeleton with analogs such as matrine, oxymatrine, and sophocarpine, yet it possesses distinct structural and functional attributes that warrant targeted procurement for specific research applications [2]. OSC has demonstrated quantifiable activity in neuroprotection, anti-inflammation, anti-nociception, and oncology models, making it a compound of interest for studies exploring these therapeutic areas [3][4]. Its unique oxidation state and resulting biological activity differentiate it from closely related in-class alkaloids, a distinction that is critical for experimental design and reproducibility.

Why In-Class Matrine-Type Alkaloids Cannot Be Interchanged for Oxysophocarpine in Critical Research Applications


While matrine-type alkaloids share a common structural backbone, substitution of oxysophocarpine with other in-class compounds like sophocarpine, matrine, or oxymatrine is not scientifically justifiable due to significant quantitative differences in potency, toxicity profiles, and mechanism-specific pathway activation [1][2]. For instance, oxysophocarpine demonstrates a lower acute toxicity profile compared to its direct analog sophocarpine [3], and its specific agonism of GABA_A receptors for central analgesia is a distinct mechanism not universally shared or equally potent among its chemical relatives [4]. Furthermore, OSC's demonstrated ability to sensitize resistant hepatocellular carcinoma (HCC) cells to lenvatinib via FGFR1 downregulation represents a unique therapeutic application that cannot be assumed for other matrine-type alkaloids without direct experimental validation [5]. Consequently, procuring a generic or structurally similar alternative without confirmation of its activity in the same experimental system introduces a significant risk of non-reproducible or misleading results. The quantitative evidence presented in the following section provides the necessary justification for the specific selection of oxysophocarpine over its closest analogs.

Quantitative Evidence Differentiating Oxysophocarpine from Closest Analogs for Scientific Selection


Oxysophocarpine vs. Sophocarpine: A Quantifiably Less Toxic Analog with Favorable Safety Margin

Oxysophocarpine exhibits a quantifiably lower acute toxicity profile compared to its direct analog, sophocarpine, in murine models. This differential safety margin is a critical consideration for in vivo study design and therapeutic index calculations [1].

Toxicology Analgesic Development Safety Pharmacology

Oxysophocarpine Analgesic Efficacy in In Vivo Pain Models: Head-to-Head Comparison with Morphine

In the hot-plate test for central analgesic activity, oxysophocarpine (OSC) demonstrates a significant, dose-dependent increase in response latency. While not as potent as the opioid gold standard morphine, OSC provides a quantifiable analgesic effect without the associated opioid side effects, making it a valuable tool for studying non-opioid analgesic pathways [1].

Analgesia Pain Research In Vivo Pharmacology

Differential Anti-Cancer Activity: Oxysophocarpine Sensitizes Lenvatinib-Resistant HCC, a Feature Not Validated for In-Class Analogs

Oxysophocarpine uniquely sensitizes FGFR1-overexpressing hepatocellular carcinoma (HCC) cells to lenvatinib, a frontline TKI therapy. This sensitization effect, demonstrated both in vitro and in vivo, is mediated through downregulation of FGFR1 and its downstream AKT/mTOR and ERK signaling pathways. This specific application has not been established for other common matrine-type alkaloids like matrine or oxymatrine, making OSC the only validated compound for this experimental approach [1].

Hepatocellular Carcinoma Drug Resistance Combination Therapy

Neuroprotection in Ischemia/Reperfusion Injury: Quantified Efficacy of Oxysophocarpine

In an in vitro model of neuronal ischemia/reperfusion (oxygen-glucose deprivation/reperfusion, OGD/R), oxysophocarpine (OSC) provides significant, dose-dependent neuroprotection. Pretreatment with OSC at 0.8, 2, or 5 µmol/L significantly attenuated neuronal damage as measured by MTT and LDH assays, increased mitochondrial membrane potential (MMP), and inhibited intracellular calcium ([Ca2+]i) elevation [1].

Neuroprotection Ischemia-Reperfusion Injury MAPK Pathway

Antinematodal Activity: Oxysophocarpine Demonstrates Superior Potency Among Sophora Alkaloids

In a comparative study of alkaloid monomers from Sophora alopecuroides, oxysophocarpine exhibited the strongest antinematodal activity among the tested compounds, outperforming other major alkaloids such as oxymatrine and matrine [1]. This finding positions OSC as a lead candidate for further development in nematode control or anthelmintic drug discovery.

Antiparasitic Antinematodal Drug Discovery

Targeted Research and Procurement Scenarios for Oxysophocarpine Based on Quantified Differentiation


In Vivo Analgesic Studies Focused on Non-Opioid, GABAergic Mechanisms

Oxysophocarpine is the preferred compound for studies investigating non-opioid analgesic pathways. Its quantified efficacy in the hot-plate test (24.20 sec latency at 40-80 mg/kg) [1] and its mechanism involving GABA_A receptor agonism [2] make it a superior tool compared to other matrine-type alkaloids for which such central analgesic potency and specific receptor engagement are not as well-characterized. Procuring OSC is essential for experiments aimed at elucidating GABA-mediated pain modulation without the confounding effects of opioid receptor activation.

HCC Research Requiring a Sensitizer for Lenvatinib-Resistant Models

In hepatocellular carcinoma (HCC) research, particularly where lenvatinib resistance mediated by FGFR1 overexpression is a focus, oxysophocarpine is an irreplaceable compound. Its unique ability to downregulate FGFR1 and sensitize resistant cells to lenvatinib is a validated property not shared by other matrine-type alkaloids [3]. This scenario necessitates the procurement of high-purity OSC to ensure that the observed sensitization effect is due to the correct compound, as substitution with matrine or oxymatrine would not recapitulate this specific drug-drug interaction or pathway modulation.

Neuroprotection Studies in Ischemic Stroke Models (OGD/R)

For in vitro models of cerebral ischemia-reperfusion injury, oxysophocarpine is a well-validated neuroprotective agent. Its quantified, dose-dependent ability to preserve mitochondrial membrane potential and reduce neuronal cell death in OGD/R assays (0.8-5 µmol/L) [4] provides a clear and reproducible experimental baseline. While other alkaloids like oxymatrine also possess neuroprotective properties, they act through different pathways (e.g., PI3K/Akt/mTOR), making OSC the specific compound of choice for researchers targeting the MAPK pathway and calcium homeostasis in ischemic injury [4].

Antiparasitic Drug Discovery for Nematode Control

Oxysophocarpine should be prioritized in screening libraries for anthelmintic or antinematodal drug discovery. Its documented superiority over other Sophora alkaloids (including oxymatrine and matrine) in direct comparative antinematodal assays [5] provides a clear rationale for its selection over its chemical analogs. For industrial or academic groups seeking a natural product lead with the highest potency from this chemical class, oxysophocarpine offers the greatest probability of success in initial hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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